molecular formula C13H11ClN2O3 B2809280 3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid CAS No. 957298-89-4

3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2809280
CAS No.: 957298-89-4
M. Wt: 278.69
InChI Key: OWZHOLACDNJKGX-UHFFFAOYSA-N
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Description

3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, where a chlorobenzene derivative reacts with the pyrazole intermediate.

    Formylation: The formyl group is introduced using formylating agents such as Vilsmeier-Haack reagent or formic acid derivatives.

    Propanoic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: 3-[3-(3-chlorophenyl)-4-carboxy-1H-pyrazol-1-yl]propanoic acid.

    Reduction: 3-[3-(3-chlorophenyl)-4-hydroxymethyl-1H-pyrazol-1-yl]propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.

    Gene Expression: Modulating the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)propanoic acid: A structurally similar compound with a chlorophenyl group and a propanoic acid moiety.

    3,3,3-Tris(4-chlorophenyl)propanoic acid: Contains multiple chlorophenyl groups and is used as an inhibitor in biochemical studies.

Uniqueness

3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid is unique due to the presence of the pyrazole ring and formyl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

3-[3-(3-chlorophenyl)-4-formylpyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c14-11-3-1-2-9(6-11)13-10(8-17)7-16(15-13)5-4-12(18)19/h1-3,6-8H,4-5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZHOLACDNJKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN(C=C2C=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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